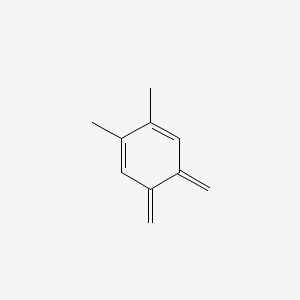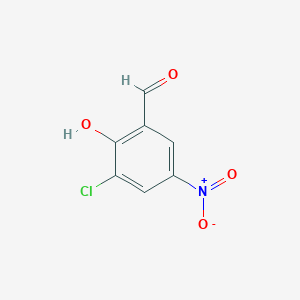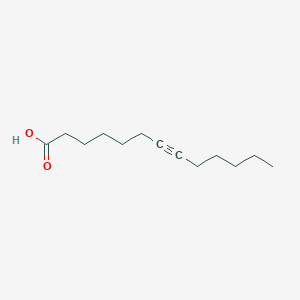
2-(Acetyloxy)benzoic acid mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspirin mixture with caffeine is a combination product used primarily for the relief of minor aches and pains, such as headaches, muscle pain, minor arthritis pain, menstrual cramps, and fever or body aches caused by the common coldCaffeine, a central nervous system stimulant, is included to enhance the pain-relieving effects of aspirin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride in the presence of a catalyst, typically sulfuric acid or phosphoric acid. The reaction is as follows:
C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH
Salicylic acid + Acetic anhydride → Aspirin + Acetic acid
Caffeine is synthesized through a multi-step process starting from xanthine. The key steps involve methylation and oxidation reactions.
Industrial Production Methods: In industrial settings, aspirin is produced by reacting salicylic acid with acetic anhydride in large reactors. The mixture is then cooled, and the aspirin is crystallized out. The crystals are filtered, washed, and dried. Caffeine is often added in the final stages of tablet formulation .
Types of Reactions:
Oxidation: Aspirin can undergo oxidation to form salicylic acid and acetic acid.
Hydrolysis: In the presence of water, aspirin hydrolyzes back to salicylic acid and acetic acid.
Esterification: As mentioned, aspirin is formed through the esterification of salicylic acid.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents like potassium permanganate.
Hydrolysis: Occurs in aqueous environments, especially under acidic or basic conditions.
Major Products:
Oxidation: Salicylic acid and acetic acid.
Hydrolysis: Salicylic acid and acetic acid
科学研究应用
Aspirin mixture with caffeine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely studied for its analgesic, anti-inflammatory, and antipyretic properties. It is also researched for its potential role in preventing cardiovascular diseases and certain cancers.
Industry: Used in the formulation of over-the-counter pain relief medications
作用机制
Aspirin works by irreversibly inhibiting the enzyme cyclooxygenase (COX), which results in the decreased formation of prostaglandins and thromboxanes. This inhibition reduces inflammation, pain, and fever. Caffeine enhances the pain-relieving effects of aspirin by blocking adenosine receptors, which play a role in pain perception .
相似化合物的比较
Paracetamol (Acetaminophen): Another common analgesic and antipyretic, but it lacks the anti-inflammatory properties of aspirin.
Ibuprofen: An NSAID similar to aspirin but with a different mechanism of action and side effect profile.
Naproxen: Another NSAID with a longer duration of action compared to aspirin.
Uniqueness: Aspirin is unique in its ability to irreversibly inhibit COX enzymes, providing a longer-lasting effect on platelet aggregation. The addition of caffeine enhances its efficacy in pain relief, making the combination particularly effective for headaches and migraines .
属性
CAS 编号 |
53908-20-6 |
|---|---|
分子式 |
C17H18N4O6 |
分子量 |
374.3 g/mol |
IUPAC 名称 |
2-acetyloxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H8O4.C8H10N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5H,1H3,(H,11,12);4H,1-3H3 |
InChI 键 |
AEDBPCUEFFFHBP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


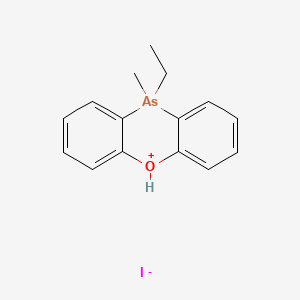
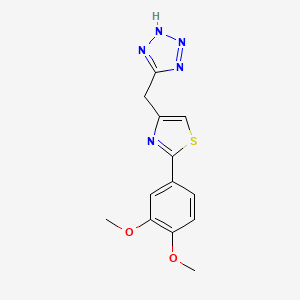

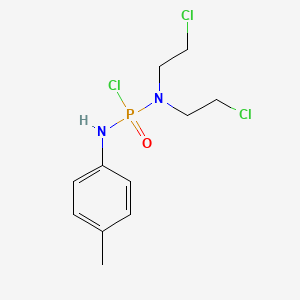
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
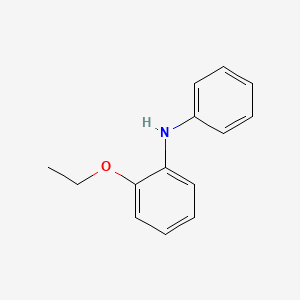
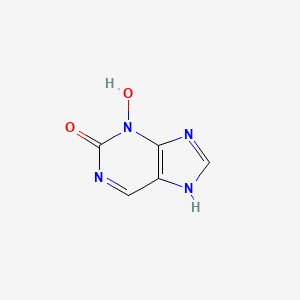


![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
